molecular formula C20H23ClO3 B5217065 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene

4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene

Cat. No. B5217065
M. Wt: 346.8 g/mol
InChI Key: JRHCWDQVXGCFPL-UHFFFAOYSA-N
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Description

4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene is a chemical compound that belongs to the family of selective estrogen receptor modulators (SERMs). It has been extensively studied for its potential applications in the field of breast cancer research.

Mechanism of Action

The mechanism of action of 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene involves its binding to estrogen receptors in breast cancer cells. It has been shown to have a higher affinity for the estrogen receptor beta (ERβ) compared to the estrogen receptor alpha (ERα). This results in the inhibition of estrogen signaling in breast cancer cells, which leads to the suppression of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene have been extensively studied. It has been shown to have anti-estrogenic effects on breast cancer cells, which leads to the suppression of tumor growth. Additionally, it has been shown to have potential applications in the prevention of breast cancer in high-risk individuals. It has also been shown to have potential applications in the treatment of osteoporosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene in lab experiments is its high affinity for the estrogen receptor beta (ERβ). This makes it a promising candidate for the treatment of hormone receptor-positive breast cancer. Additionally, it has been shown to have potential applications in the prevention of breast cancer in high-risk individuals. However, one of the limitations of using this compound in lab experiments is its low water solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene. One direction is the development of more water-soluble analogs of the compound, which would make it easier to administer in vivo. Another direction is the investigation of its potential applications in the treatment of other types of cancer, such as prostate cancer. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene involves the reaction of 2-methoxy-4-allylphenol with 3-(2-chloro-5-methylphenoxy)propyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using standard techniques such as column chromatography.

Scientific Research Applications

4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene has been extensively studied for its potential applications in the field of breast cancer research. It has been shown to have anti-estrogenic effects on breast cancer cells, which makes it a promising candidate for the treatment of hormone receptor-positive breast cancer. Additionally, it has been shown to have potential applications in the prevention of breast cancer in high-risk individuals.

properties

IUPAC Name

1-chloro-2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO3/c1-4-6-16-8-10-18(20(14-16)22-3)23-11-5-12-24-19-13-15(2)7-9-17(19)21/h4,7-10,13-14H,1,5-6,11-12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHCWDQVXGCFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCCOC2=C(C=C(C=C2)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene

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